N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 1365962-01-1
VCID: VC2690380
InChI: InChI=1S/C5H11N5/c1-10-5(7-3-2-6)8-4-9-10/h4H,2-3,6H2,1H3,(H,7,8,9)
SMILES: CN1C(=NC=N1)NCCN
Molecular Formula: C5H11N5
Molecular Weight: 141.18 g/mol

N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine

CAS No.: 1365962-01-1

Cat. No.: VC2690380

Molecular Formula: C5H11N5

Molecular Weight: 141.18 g/mol

* For research use only. Not for human or veterinary use.

N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine - 1365962-01-1

Specification

CAS No. 1365962-01-1
Molecular Formula C5H11N5
Molecular Weight 141.18 g/mol
IUPAC Name N'-(2-methyl-1,2,4-triazol-3-yl)ethane-1,2-diamine
Standard InChI InChI=1S/C5H11N5/c1-10-5(7-3-2-6)8-4-9-10/h4H,2-3,6H2,1H3,(H,7,8,9)
Standard InChI Key LDHYMADOONFXAL-UHFFFAOYSA-N
SMILES CN1C(=NC=N1)NCCN
Canonical SMILES CN1C(=NC=N1)NCCN

Introduction

N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine is a chemical compound with clearly defined properties that position it within the broader family of triazole derivatives. Its structural and chemical identifiers provide essential reference points for research and application.

Basic Identification

The compound N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine is uniquely identified through several standardized chemical nomenclature systems. It possesses a distinct molecular structure featuring a 1,2,4-triazole ring with specific substitution patterns that determine its chemical behavior and potential applications.

The primary identifying information for this compound includes a CAS registry number of 1365962-01-1, which serves as its unique identifier in chemical databases and literature. Its molecular formula is C5H11N5, indicating five carbon atoms, eleven hydrogen atoms, and five nitrogen atoms in its structure. This composition results in a molecular weight of 141.18 g/mol.

Structural Representation and Identifiers

The chemical structure of N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine features a 1,2,4-triazole ring with a methyl group at the N1 position and an ethane-1,2-diamine substituent at the C5 position. This arrangement contributes to its chemical properties and potential reactivity patterns.

For computational and database purposes, the compound is represented through several standardized identifiers:

Table 1: Structural Identifiers for N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine

Identifier TypeValue
IUPAC NameN'-(2-methyl-1,2,4-triazol-3-yl)ethane-1,2-diamine
Standard InChIInChI=1S/C5H11N5/c1-10-5(7-3-2-6)8-4-9-10/h4H,2-3,6H2,1H3,(H,7,8,9)
Standard InChIKeyLDHYMADOONFXAL-UHFFFAOYSA-N
SMILESCN1C(=NC=N1)NCCN
Canonical SMILESCN1C(=NC=N1)NCCN
PubChem Compound ID60178973

These identifiers ensure precise communication about the compound in scientific literature and databases, allowing for accurate cross-referencing across different chemical resources.

Physical and Chemical Properties

The physical and chemical properties of N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine determine its behavior in various environments and its potential for chemical interactions. These properties are crucial for understanding its applications and handling requirements.

Chemical Reactivity

N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine contains several reactive sites that contribute to its chemical behavior. The 1,2,4-triazole moiety acts as a heterocyclic aromatic system with unique electronic properties. The nitrogen atoms in this ring can participate in hydrogen bonding and coordination with metal ions, making it potentially useful in coordination chemistry.

The ethane-1,2-diamine substituent provides two primary amine groups, which are known to be nucleophilic and can participate in various organic reactions. These amine groups can undergo reactions such as:

  • Nucleophilic substitution reactions

  • Condensation with carbonyl compounds

  • Acylation reactions

  • Complexation with metal ions

These reactive properties make N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine potentially valuable as a building block in organic synthesis and in the development of metal complexes with potential biological activities.

Related Compounds and Comparative Analysis

Understanding N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine in the context of related compounds provides valuable insights into its chemical behavior and potential applications. Several structurally similar compounds have been documented in the literature, allowing for comparative analysis.

Structurally Related Triazole Derivatives

Several compounds share structural similarities with N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine, including:

  • 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol: This compound features the same 1-methyl-1H-1,2,4-triazole core but with an ethanol substituent instead of ethane-1,2-diamine .

  • N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine: This compound introduces a trifluoromethyl group at the C3 position of the triazole ring, which can significantly alter its physical and chemical properties.

  • N,N-dimethyl-amino-2-[5-(1h-1,2,4-triazol-1-yl-methyl)-1h-indol-3-yl] ethanamine: While more structurally complex, this compound also incorporates a 1,2,4-triazole moiety and an amine-containing substituent .

These related compounds demonstrate the versatility of the 1,2,4-triazole scaffold and how structural modifications can lead to diverse chemical properties and potential applications.

Comparative Properties

The properties of N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine can be better understood through comparison with related compounds:

Table 2: Comparative Analysis of Related Triazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReference
N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamineC5H11N5141.18Base structure
2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-olC5H9N3O127.14Ethanol vs. ethane-1,2-diamine substituent
N,N-dimethyl-amino-2-[5-(1h-1,2,4-triazol-1-yl-methyl)-1h-indol-3-yl] ethanamineC15H20N6284.36More complex structure with indole core

These structural differences influence properties such as solubility, reactivity, and potential biological activities. For example, the replacement of the ethane-1,2-diamine group with an ethanol group (as in 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol) would likely reduce the compound's basic character and alter its hydrogen bonding capabilities.

Research Challenges and Future Directions

Research on N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine presents various challenges and opportunities for future investigation. Understanding these aspects is crucial for advancing knowledge about this compound and expanding its potential applications.

Current Research Gaps

Based on the available search results, several research gaps can be identified regarding N-(1-methyl-1H-1,2,4-triazol-5-yl)ethane-1,2-diamine:

  • Limited documentation of specific synthesis methods tailored for this compound

  • Incomplete characterization of physical properties such as melting point, solubility parameters, and spectroscopic data

  • Insufficient data on biological activities and toxicological profiles

  • Limited exploration of its potential applications in pharmaceutical chemistry and materials science

These gaps present opportunities for researchers to contribute valuable information to the scientific understanding of this compound.

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